3,4-Nonadien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Nonadien-2-one is a chemical compound that belongs to the family of enones. It is a yellow liquid with a fruity odor and is widely used in the fragrance industry. In recent years, 3,4-Nonadien-2-one has gained attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 3,4-Nonadien-2-one is not fully understood. However, studies have shown that it can interact with various receptors in the body, including the olfactory receptors and the GABA receptors. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemische Und Physiologische Effekte
Studies have shown that 3,4-Nonadien-2-one can have various biochemical and physiological effects on the body. It has been shown to have antioxidant and anti-inflammatory properties, which can help protect the body against oxidative stress and inflammation. It has also been shown to have potential applications in cancer therapy, as it can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4-Nonadien-2-one in lab experiments is its unique properties, which can be used for various applications. However, one of the main limitations is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3,4-Nonadien-2-one. One potential direction is to study its potential applications in drug delivery systems and cancer therapy. Another potential direction is to study its potential applications in the food industry, as a flavoring agent. Additionally, more research is needed to fully understand the mechanism of action of 3,4-Nonadien-2-one and its potential interactions with various receptors in the body.
In conclusion, 3,4-Nonadien-2-one is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. It can be synthesized by various methods and has been studied for its potential applications in various fields, including the fragrance, food, and biomedical industries. While its mechanism of action is not fully understood, studies have shown that it can have various biochemical and physiological effects on the body. However, its potential toxicity can limit its use in certain experiments. There are several future directions for research on 3,4-Nonadien-2-one, including its potential applications in drug delivery systems, cancer therapy, and the food industry.
Synthesemethoden
3,4-Nonadien-2-one can be synthesized by various methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Pd-catalyzed cross-coupling reaction. The Wittig reaction involves the reaction of an aldehyde with a phosphonium ylide to give an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde with a phosphonate to give an alkene. The Pd-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an alkyne to give an alkene.
Wissenschaftliche Forschungsanwendungen
3,4-Nonadien-2-one has been extensively studied for its potential applications in various fields. In the fragrance industry, it is used as a key ingredient in perfumes and colognes due to its fruity odor. In the food industry, it is used as a flavoring agent in various food products. In the biomedical field, it has been studied for its potential applications in drug delivery systems and cancer therapy.
Eigenschaften
CAS-Nummer |
118893-64-4 |
---|---|
Produktname |
3,4-Nonadien-2-one |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
NLCNACWBDXXDHO-UHFFFAOYSA-N |
SMILES |
CCCCC=C=CC(=O)C |
Kanonische SMILES |
CCCCC=C=CC(=O)C |
Synonyme |
3,4-Nonadien-2-one (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.